

GC-MS fragmentation patterns of PV9 derivatives

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Compound of Interest

Compound Name: PV9 (hydrochloride)

Cat. No.: B1162881

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Application Note: AN-NPS-PV9-01 Subject: Technical Guide: GC-MS Characterization and Fragmentation Analysis of PV9 (

-POP) and Derivatives Date: February 27, 2026 Author: Senior Application Scientist, Forensic Chemistry Division

Executive Summary

The rapid proliferation of New Psychoactive Substances (NPS) necessitates robust analytical protocols for the differentiation of homologous series. This guide focuses on PV9 (specifically identified here as

-pyrrolidinoctanophenone or

-POP), a synthetic cathinone featuring an eight-carbon backbone.

This protocol addresses the critical challenge of distinguishing PV9 from its close structural analogs (e.g., PV8/

-PHpP,

-PVP) and ring-substituted derivatives (e.g., 4-Fluoro-PV9). By leveraging Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), we utilize the stability of the iminium ion and specific secondary fragmentation pathways to establish a self-validating identification workflow.

Chemical Identity & Structural Homology

To accurately interpret mass spectra, one must first understand the structural increments of the -pyrrolidinophenone series. The "PV" nomenclature often correlates with the length of the alkyl side chain.

| Common Name | Chemical Name | Abbreviation | Side Chain | Molecular Formula | Base Peak () |
|-------------|--------------------------------------|--------------|------------|-------------------|---------------|
| -PVP | - Pyrrolidinophenone | PVP | Propyl () | | 126 |
| PV8 | - Pyrrolidinoheptanophenone | -PHpP | Pentyl () | | 154 |
| PV9 | - Pyrrolidinoctanophenone | -POP | Hexyl () | | 168 |
| 4-F-PV9 | 4-Fluoro- pyrrolidinoctanophenone | 4-F-POP | Hexyl () | | 168 |

Note: The base peak increases by 14 Da (

) for each carbon added to the alkyl side chain.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Causality: Synthetic cathinones are basic nitrogenous compounds. An alkaline extraction maximizes recovery into the organic phase, reducing background noise from acidic/neutral

matrix components.

- Alkalinization: Aliquot 200

L of biological sample (blood/urine) or 10 mg of seized powder (dissolved in water). Adjust pH to >10 using 50

L of 1.0 M Carbonate Buffer (pH 10.5).

- Extraction: Add 1.0 mL of Ethyl Acetate:Hexane (1:1 v/v).
 - Why: This solvent mixture balances polarity to extract the drug while minimizing co-extraction of water and lipids.
- Agitation: Vortex for 2 minutes at 2500 RPM. Centrifuge at 3500 RPM for 5 minutes.
- Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute in 50

L of Ethyl Acetate prior to injection.

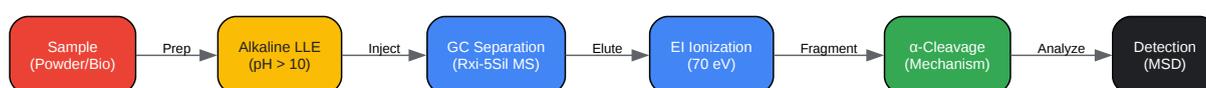
GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

- Column: Rxi-5Sil MS (30 m
0.25 mm ID
0.25
m film).
 - Logic: A low-polarity (5% phenyl) phase provides optimal separation for alkaloid homologs based on boiling point/molecular weight.
- Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 0.75 min.

- Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
- Oven Program:
 - Initial: 80°C (hold 1.0 min).
 - Ramp 1: 20°C/min to 280°C.
 - Ramp 2: 10°C/min to 300°C (hold 3.0 min).
- Mass Spectrometer (EI Source):
 - Ionization Energy: 70 eV.
 - Source Temp: 230°C.
 - Quad Temp: 150°C.
 - Scan Range:
40–450.

Analytical Workflow Visualization



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Figure 1: Step-by-step analytical workflow from sample preparation to fragmentation analysis.

Fragmentation Analysis & Results

The Primary Mechanism: Alpha-Cleavage

The mass spectrum of PV9 is dominated by a single fragmentation event:

-cleavage relative to the carbonyl group.

- Ionization: The electron beam (70 eV) removes an electron from the nitrogen lone pair, creating a radical cation ().
- Cleavage: The bond between the carbonyl carbon and the -carbon (the chiral center) breaks.
- Charge Retention: The positive charge is retained on the nitrogen-containing fragment (iminium ion) due to resonance stabilization by the nitrogen atom. The benzoyl group is lost as a radical.

Diagnostic Ions for PV9 (-POP)

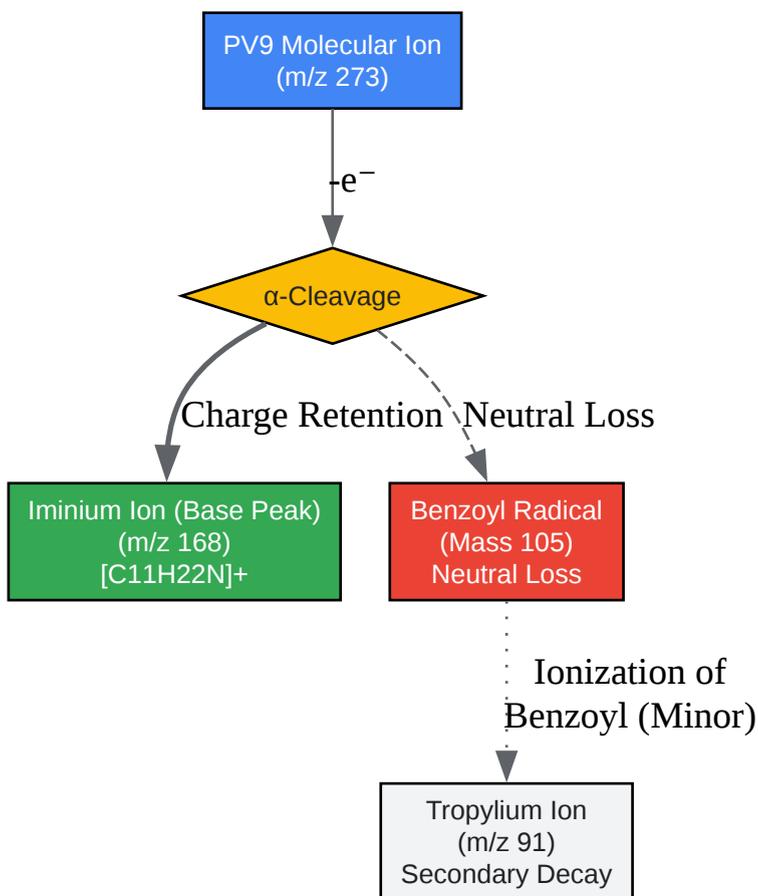
- Base Peak (168): This is the iminium ion (). It comprises the pyrrolidine ring and the hexyl side chain.
 - Calculation: Molecular Weight (273) - Benzoyl Radical (105) = 168.
- Molecular Ion (273): Typically very weak or absent (<1% abundance) due to the lability of the -bond.
- Tropylium Ion (91): Formed from the benzyl moiety. This is a crucial secondary ion for confirming the presence of an unsubstituted phenyl ring.
- Pyrrolidine Fragment (70): A minor ion resulting from the internal fragmentation of the pyrrolidine ring itself.

Differentiation: PV9 vs. 4-Fluoro-PV9

A common analytical pitfall is misidentifying ring-substituted derivatives because they share the same base peak.

- The Problem: In 4-Fluoro-PV9, the fluorine is on the phenyl ring.^[1]
- The Mechanism: Alpha-cleavage loses the phenyl ring (containing the fluorine). Therefore, the detected iminium ion is identical to PV9 (168).
- The Solution (Differentiation Protocol):
 - Check High Mass: Look for the weak molecular ion. PV9 = 273; 4-F-PV9 = 291.
 - Check Low Mass (The "Flag"):
 - PV9 shows 91 (Tropylium) and 105 (Benzoyl cation, if charge retained).
 - 4-F-PV9 shows 109 (Fluorotropylium) and 123 (Fluorobenzoyl cation).
 - Retention Time: 4-F-PV9 typically elutes slightly earlier or later than PV9 depending on the stationary phase interaction, but mass spectral evidence is definitive.

Fragmentation Pathway Diagram



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Figure 2: Mechanistic pathway of PV9 fragmentation. The dominance of the iminium ion (168) is highlighted.

References

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